High Selectivity for BRAG2 Over Other Human ArfGEFs
Bragsin1 demonstrates a high degree of selectivity by showing no inhibitory effect on the catalytic Sec7 domains of other human ArfGEFs. In direct head-to-head nucleotide exchange assays using purified Sec7 domains and a truncated Arf1 (D17Arf1) in solution, Bragsin1 at a concentration of 50 µM had no effect on GEF activity, contrasting sharply with broad-spectrum inhibitors like Brefeldin A [1]. This indicates that its inhibition is not through the conserved catalytic domain but through its unique interfacial mechanism.
| Evidence Dimension | Inhibition of Sec7 domain catalytic activity (nucleotide exchange) |
|---|---|
| Target Compound Data | No effect on Sec7 domains of human ArfGEFs at 50 µM |
| Comparator Or Baseline | Brefeldin A (BFA) inhibits multiple ArfGEFs non-selectively |
| Quantified Difference | Qualitative difference: Bragsin1 shows no inhibition of Sec7 domains, while BFA is a pan-inhibitor |
| Conditions | In vitro fluorescence kinetics assay using purified Sec7 domains and D17Arf1 in solution |
Why This Matters
This selectivity profile ensures that experimental results can be confidently attributed to BRAG2 inhibition, avoiding confounding off-target effects common with less selective ArfGEF inhibitors.
- [1] European Patent EP3597187A1. Nawrotek A, Benabdi S, Niyomchon S, et al. BRAG2 inhibitors and applications thereof. Filed 2018, published 2020. View Source
